N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide
Description
N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[34]oct-6-ene-2-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic core and a methoxypyridine moiety
Properties
IUPAC Name |
N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-13(2)17-19(8-5-6-9-19)12-22(17)18(23)21-14(3)15-7-10-20-11-16(15)24-4/h5-7,10-11,13-14,17H,8-9,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAOLDXRMYKQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC=CC2)CN1C(=O)NC(C)C3=C(C=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxypyridine moiety: This step often involves a nucleophilic substitution reaction where a methoxypyridine derivative is introduced.
Final coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the methoxypyridine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the pyridine ring or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated or hydrogenated products.
Scientific Research Applications
N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its spirocyclic core could be useful in the development of new materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide involves its interaction with specific molecular targets. The methoxypyridine moiety can bind to certain receptors or enzymes, modulating their activity. The spirocyclic core provides structural stability and can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]octane-2-carboxamide: A similar compound with a saturated spirocyclic core.
N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide.
Uniqueness
N-[1-(3-methoxypyridin-4-yl)ethyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide is unique due to its combination of a spirocyclic core and a methoxypyridine moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
